molecular formula C17H11Cl2F2N2O3D3 B602539 Roflumilast-d3 CAS No. 1189992-00-4

Roflumilast-d3

Cat. No. B602539
M. Wt: 406.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Roflumilast-d3 is a deuterium-labeled version of Roflumilast . Roflumilast is a selective PDE4 inhibitor with IC50s of 0.7, 0.9, 0.7, and 0.2 nM for PDE4A1, PDEA4, PDEB1, and PDEB2, respectively, without affecting PDE1, PDE2, PDE3, or PDE5 isoenzymes from various cells .


Synthesis Analysis

The synthetic procedure of Roflumilast starts from 4-hydroxy-3-iodobenzoic acid to access the key intermediate 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid via copper-catalyzed hydroxylation and utilizes amide coupling to accomplish the synthesis of Roflumilast in 80% overall yield .


Molecular Structure Analysis

Roflumilast-d3 has a molecular formula of C17H14Cl2F2N2O3 . The molecular weight is 406.2 g/mol . The InChI is InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i8D2,9D .


Chemical Reactions Analysis

The DSC analysis showed that roflumilast was compatible with magnesium stearate and that some physical interactions were found with croscarmellose sodium, microcrystalline cellulose, sodium starch glycolate, and pregelatinized starch .


Physical And Chemical Properties Analysis

Roflumilast-d3 occurs as a white to off-white powder. It is practically insoluble in water, heptane, and hexane, sparingly soluble in ethanol, and freely soluble in acetone .

Scientific Research Applications

1. Diabetes Mellitus Type 2 Management

Roflumilast has shown efficacy in managing glucose homeostasis in patients with newly diagnosed type 2 diabetes mellitus (DM2). It significantly reduces glycated hemoglobin levels and affects post-meal areas under the curve for free fatty acids, glycerol, glucose, and glucagon (Wouters et al., 2012).

2. Chronic Obstructive Pulmonary Disease (COPD)

Roflumilast is an effective treatment for COPD, improving lung function and reducing exacerbation frequency. It offers potential to target inflammatory processes underlying COPD and is effective with bronchodilators and inhaled corticosteroids (Rabe, 2011).

3. B-cell Malignancies

Roflumilast, in combination with prednisone, has been found safe in treating advanced B-cell malignancies. It significantly suppresses PI3K/AKT activity and shows potential clinical activity (Kelly et al., 2016).

Safety And Hazards

Roflumilast-d3 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Roflumilast has been approved for the treatment of severe chronic obstructive pulmonary disease for more than a decade. Generic versions are available in the United States . The findings of a study indicated that roflumilast can relieve the inflammation and apoptosis of intestinal cells caused by sepsis and can promote their functional recovery . These findings may promote the expansion of the clinical application of roflumilast in the future .

properties

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-3-[dideuterio-(1-deuteriocyclopropyl)methoxy]-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i8D2,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDBXUUTURYVHR-YBGYDHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC1)C([2H])([2H])OC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676135
Record name 3-{[(1-~2~H)Cyclopropyl(~2~H_2_)methyl]oxy}-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roflumilast-d3

CAS RN

1189992-00-4
Record name 3-{[(1-~2~H)Cyclopropyl(~2~H_2_)methyl]oxy}-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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